![molecular formula C16H20N4O4S3 B12308302 (6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (6R,7R)-3-(((5-méthyl-1,3,4-thiadiazol-2-yl)thio)méthyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-acide carboxylique est une molécule organique complexe avec des applications significatives dans divers domaines. Ce composé est connu pour ses caractéristiques structurelles uniques, qui incluent un noyau bicyclique et de multiples groupes fonctionnels, ce qui en fait un sujet d'intérêt en chimie synthétique et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'(6R,7R)-3-(((5-méthyl-1,3,4-thiadiazol-2-yl)thio)méthyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-acide carboxylique implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent la formation du noyau bicyclique, l'introduction du groupe thiadiazole et la fonctionnalisation du groupe acide carboxylique. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés de lots à grande échelle ou des procédés en flux continu. L'utilisation de réacteurs automatisés et de techniques de purification avancées garantit une qualité et une évolutivité cohérentes. Les méthodes industrielles visent également à minimiser les déchets et à améliorer l'efficacité globale de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (6R,7R)-3-(((5-méthyl-1,3,4-thiadiazol-2-yl)thio)méthyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-acide carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiadiazole peut être oxydé dans des conditions spécifiques.
Réduction : Le groupe carbonyle du noyau bicyclique peut être réduit pour former des dérivés alcooliques.
Substitution : Le groupe pivalamido peut être substitué par d'autres groupes amido par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les conditions de réaction sont soigneusement contrôlées pour garantir des transformations sélectives et des rendements élevés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés du thiadiazole oxydé, les alcools réduits et les amides substitués.
Applications De Recherche Scientifique
Le composé (6R,7R)-3-(((5-méthyl-1,3,4-thiadiazol-2-yl)thio)méthyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-acide carboxylique a diverses applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules complexes et de réactif dans diverses transformations organiques.
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Médecine : Il a des applications thérapeutiques potentielles en raison de ses caractéristiques structurelles uniques et de son activité biologique.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'(6R,7R)-3-(((5-méthyl-1,3,4-thiadiazol-2-yl)thio)méthyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-acide carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Cette interaction peut entraîner divers effets biologiques, y compris l'inhibition de l'activité enzymatique ou la modification des processus cellulaires.
Mécanisme D'action
The mechanism of action of (6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Propriétés
IUPAC Name |
7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNLAKCAGCVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
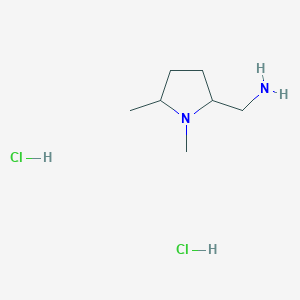

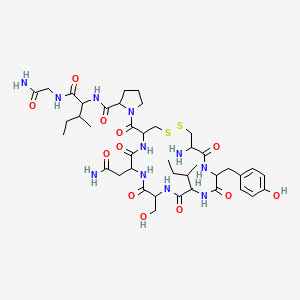
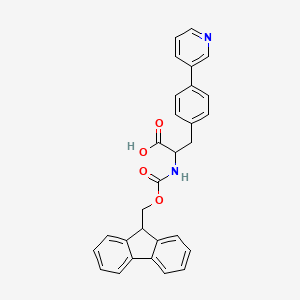



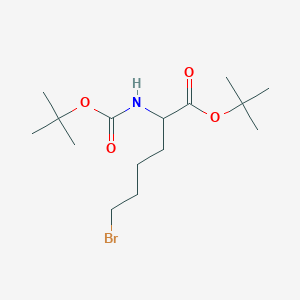
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
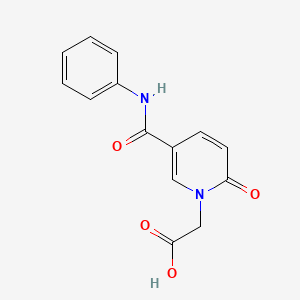
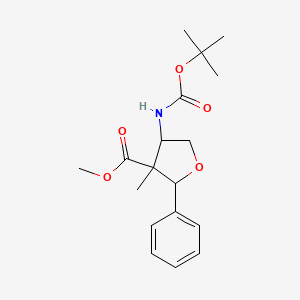
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
